6-Amino-indolizine-3-carboxylic acid ethyl ester
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Overview
Description
6-Amino-indolizine-3-carboxylic acid ethyl ester is a heterocyclic compound that belongs to the indolizine family Indolizines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-indolizine-3-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common method includes the cyclization of suitable precursors under specific conditions. For instance, the reaction between aldehydes, secondary amines, and terminal alkynes in the presence of a catalyst can lead to the formation of indolizine derivatives . The reaction conditions often involve the use of solvents like acetic acid or water, and catalysts such as gold or palladium.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and automated systems to control temperature, pressure, and reaction time efficiently.
Chemical Reactions Analysis
Types of Reactions
6-Amino-indolizine-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the indolizine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo-indolizines, while substitution reactions can produce a variety of functionalized indolizine derivatives.
Scientific Research Applications
6-Amino-indolizine-3-carboxylic acid ethyl ester has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Amino-indolizine-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the indolizine ring .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate: Known for its antiviral activity.
1-Aminoindolizines: Synthesized through reactions involving aldehydes, secondary amines, and terminal alkynes.
Uniqueness
6-Amino-indolizine-3-carboxylic acid ethyl ester stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity
Properties
IUPAC Name |
ethyl 6-aminoindolizine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-11(14)10-6-5-9-4-3-8(12)7-13(9)10/h3-7H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJJPKMXWVMSLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C2N1C=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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